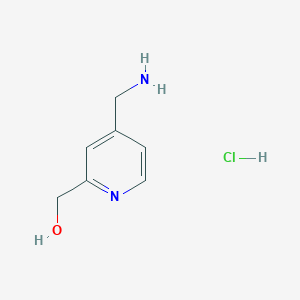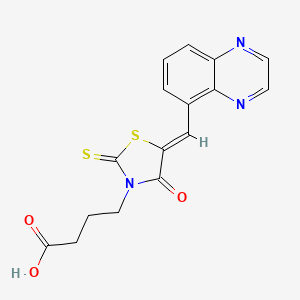
3,4-difluoro-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-difluoro-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. It belongs to the class of tetrahydroisoquinoline derivatives and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in various diseases.
Mecanismo De Acción
The mechanism of action of 3,4-difluoro-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide involves the inhibition of various enzymes and signaling pathways that are involved in the pathogenesis of diseases. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression and have been implicated in various diseases. It also inhibits the activity of cyclin-dependent kinases (CDKs), which play a critical role in cell cycle regulation and have been implicated in cancer. Additionally, it has been shown to modulate the activity of various neurotransmitters such as dopamine, glutamate, and GABA, which are involved in the pathogenesis of neurological disorders.
Biochemical and Physiological Effects:
3,4-difluoro-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and modulate the immune response. In neurological disorders, it has been shown to improve cognitive function, reduce neuroinflammation, and protect against neuronal damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3,4-difluoro-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide in lab experiments include its potent therapeutic properties, its ability to inhibit various enzymes and signaling pathways, and its potential as a multi-targeted therapy for various diseases. However, its limitations include its low solubility in water, which can limit its bioavailability, and its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for the study of 3,4-difluoro-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide. One direction is to study its potential as a therapeutic agent for other diseases such as diabetes, cardiovascular disease, and autoimmune disorders. Another direction is to investigate its potential as a combination therapy with other drugs to enhance its therapeutic efficacy. Additionally, further studies are needed to elucidate its mechanism of action and to optimize its pharmacokinetic properties.
Métodos De Síntesis
The synthesis of 3,4-difluoro-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide involves a multi-step process that includes the reaction of 3,4-difluoroaniline with 2-(propylsulfonyl)acetic acid followed by the cyclization of the resulting intermediate with 4-fluorobenzoyl chloride. The final product is obtained after purification through column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
3,4-difluoro-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide has been studied for its potential therapeutic properties in various diseases such as cancer, Alzheimer's disease, Parkinson's disease, and epilepsy. It has been shown to have anti-tumor activity by inhibiting the growth of cancer cells and inducing apoptosis. In Alzheimer's disease, it has been studied for its neuroprotective effects and ability to improve cognitive function. In Parkinson's disease, it has been shown to have potential as a dopaminergic neuroprotective agent. In epilepsy, it has been studied for its anticonvulsant properties.
Propiedades
IUPAC Name |
3,4-difluoro-N-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F2N2O3S/c1-2-9-27(25,26)23-8-7-13-3-5-16(10-15(13)12-23)22-19(24)14-4-6-17(20)18(21)11-14/h3-6,10-11H,2,7-9,12H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNRDHBYHCFJBSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-difluoro-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl]-N-methyloxolane-3-carboxamide](/img/structure/B2785078.png)
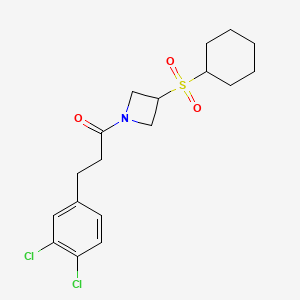

![N'-(4-chlorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzohydrazide](/img/structure/B2785084.png)

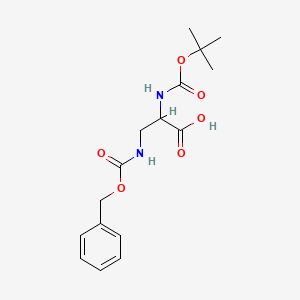
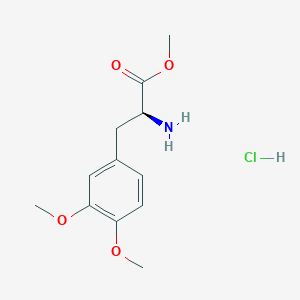
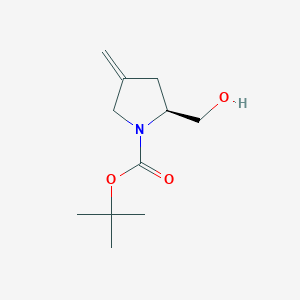


![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-(trifluoromethyl)benzamide](/img/structure/B2785094.png)
![7-hydroxy-1-methyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2785095.png)
